molecular formula C16H14BrClN6O3S B213786 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Numéro de catalogue B213786
Poids moléculaire: 485.7 g/mol
Clé InChI: VLDHWODZJCRFIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BAY-61-3606, is a selective inhibitor of the platelet glycoprotein VI (GPVI) receptor. The GPVI receptor is a key player in platelet activation and thrombosis, making BAY-61-3606 a promising drug candidate for the treatment of thrombotic diseases.

Mécanisme D'action

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide selectively inhibits the GPVI receptor, which is expressed on the surface of platelets and plays a crucial role in platelet activation and thrombus formation. By blocking the GPVI receptor, 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide reduces platelet activation and aggregation, thereby preventing the formation of thrombi.
Biochemical and Physiological Effects:
4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have a significant effect on platelet function in preclinical studies. It reduces platelet activation and aggregation, leading to a decrease in thrombus formation. 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in thrombotic diseases.

Avantages Et Limitations Des Expériences En Laboratoire

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide is a highly selective inhibitor of the GPVI receptor, making it a valuable tool for studying platelet function and thrombosis in vitro and in vivo. However, its selectivity may also limit its use in certain experimental settings, as other platelet receptors may also play a role in thrombus formation.

Orientations Futures

There are several potential future directions for the development of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide as a therapeutic agent. One possibility is the development of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide derivatives with improved pharmacokinetic properties and efficacy. Another potential direction is the combination of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide with other antiplatelet agents to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanisms of action of 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide and its potential applications in thrombotic diseases.

Méthodes De Synthèse

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide can be synthesized using a multistep synthetic route. The synthesis involves the condensation of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-[(6-chloropyridazin-3-yl)sulfamoyl]phenylamine, followed by the addition of N,N-dimethylformamide dimethyl acetal to form the final product.

Applications De Recherche Scientifique

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in thrombotic diseases such as stroke, myocardial infarction, and deep vein thrombosis. In preclinical studies, 4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown promising results in reducing platelet activation and thrombus formation without affecting hemostasis.

Propriétés

Nom du produit

4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Formule moléculaire

C16H14BrClN6O3S

Poids moléculaire

485.7 g/mol

Nom IUPAC

4-bromo-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H14BrClN6O3S/c1-9-14(17)15(22-24(9)2)16(25)19-10-3-5-11(6-4-10)28(26,27)23-13-8-7-12(18)20-21-13/h3-8H,1-2H3,(H,19,25)(H,21,23)

Clé InChI

VLDHWODZJCRFIJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

SMILES canonique

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(C=C3)Cl)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.